N,N'-1,3-Phenylenedimaleimide
Overview
Description
N,N’-1,3-Phenylenedimaleimide is an organic compound with the molecular formula C14H8N2O4. It is also known as 1,1’-(1,3-phenylene)bis-1H-pyrrole-2,5-dione. This compound is characterized by its two maleimide groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Result of Action
It is known that the compound is used to prevent reversion and improve the heat resistance, anti-aging properties, and adhesion of rubber and tire cord and vulcanized rubber modulus .
Biochemical Analysis
Biochemical Properties
N,N’-1,3-Phenylenedimaleimide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with thiol groups in proteins, forming stable thioether bonds. This interaction is crucial for cross-linking proteins and stabilizing protein structures. N,N’-1,3-Phenylenedimaleimide is known to interact with enzymes such as myosin subfragment 1, where it cross-links reactive thiol groups, affecting the enzyme’s activity . Additionally, it is used as a vulcanizing agent in rubber processing, where it interacts with sulfur to improve heat resistance and reduce aging .
Cellular Effects
N,N’-1,3-Phenylenedimaleimide has various effects on different types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the cross-linking of myosin subfragment 1 by N,N’-1,3-Phenylenedimaleimide affects muscle contraction and cellular motility . Additionally, its use in rubber processing can lead to improved adhesion and modulus of vulcanized rubber, indirectly affecting cellular interactions with materials .
Molecular Mechanism
The molecular mechanism of N,N’-1,3-Phenylenedimaleimide involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This binding interaction leads to the cross-linking of proteins, which can inhibit or activate enzyme activity. For example, the cross-linking of myosin subfragment 1 by N,N’-1,3-Phenylenedimaleimide results in the inhibition of the enzyme’s activity, affecting muscle contraction . Additionally, it can alter gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-1,3-Phenylenedimaleimide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that N,N’-1,3-Phenylenedimaleimide can have sustained effects on cellular function, particularly in in vitro and in vivo studies . Its stability and degradation are crucial factors in determining its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of N,N’-1,3-Phenylenedimaleimide vary with different dosages in animal models. At low doses, the compound can effectively cross-link proteins and modify enzyme activity without causing significant toxicity. At high doses, N,N’-1,3-Phenylenedimaleimide can exhibit toxic effects, including acute toxicity and adverse effects on cellular function . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
N,N’-1,3-Phenylenedimaleimide is involved in various metabolic pathways, particularly those related to protein modification and enzyme activity. It interacts with enzymes and cofactors involved in thiol group modification, leading to changes in metabolic flux and metabolite levels. The compound’s role in vulcanizing rubber also involves metabolic pathways related to sulfur metabolism . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N,N’-1,3-Phenylenedimaleimide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. Its localization and accumulation within cells are critical factors in determining its overall activity and function .
Subcellular Localization
N,N’-1,3-Phenylenedimaleimide is localized to specific subcellular compartments, where it can interact with target proteins and enzymes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be directed to the cytoplasm or nucleus, where it can modify transcription factors and other regulatory proteins . Understanding its subcellular localization is essential for determining its precise biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-1,3-Phenylenedimaleimide can be synthesized through a reaction involving maleic anhydride and m-phenylenediamine. The reaction typically occurs in an organic solvent such as acetic acid or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of N,N’-1,3-Phenylenedimaleimide follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,3-Phenylenedimaleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The maleimide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the maleimide groups under mild conditions.
Major Products: The major products formed from these reactions include various substituted maleimides and amine derivatives, which have applications in polymer chemistry and materials science.
Scientific Research Applications
N,N’-1,3-Phenylenedimaleimide has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and copolymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for studying their functions.
Industry: N,N’-1,3-Phenylenedimaleimide is used in the production of high-performance materials, including adhesives and coatings.
Comparison with Similar Compounds
N,N’-1,4-Phenylenedimaleimide: Similar structure but with maleimide groups attached to the 1,4-positions of the benzene ring.
N-Benzylmaleimide: Contains a benzyl group instead of a phenylene group.
N,N’-Dimethyl-1,2-phenylenediamine: Features dimethyl groups instead of maleimide groups.
Uniqueness: N,N’-1,3-Phenylenedimaleimide is unique due to its specific positioning of maleimide groups on the benzene ring, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise cross-linking and modification of biomolecules.
Properties
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJGAEWUPXWFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37453-16-0 | |
Record name | 1H-Pyrrole-2,5-dione, 1,1′-(1,3-phenylene)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37453-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3044415 | |
Record name | N,N'-1,3-Phenylenedimaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044415 | |
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Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, Yellow powder; [Aldrich MSDS] Yellow to light brown odorless powder; [R.T. Vanderbilt MSDS] | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |
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Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |
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CAS No. |
3006-93-7 | |
Record name | m-Phenylenebismaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3006-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N'-1,3-Phenylenedimaleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Dimaleimidobenzene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19639 | |
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Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | N,N'-1,3-Phenylenedimaleimide | |
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Record name | 1,1'-(1,3-phenylene)bis-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.194 | |
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Record name | N,N'-1,3-PHENYLENEDIMALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD8KF155CT | |
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Retrosynthesis Analysis
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